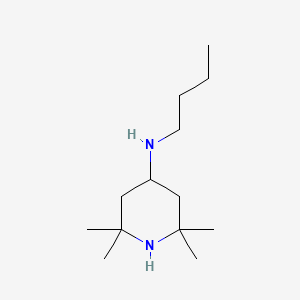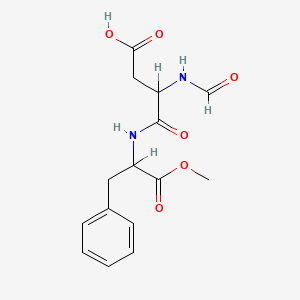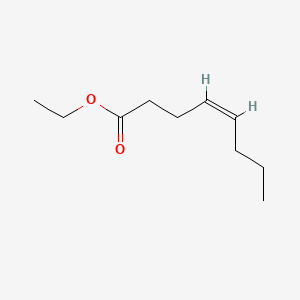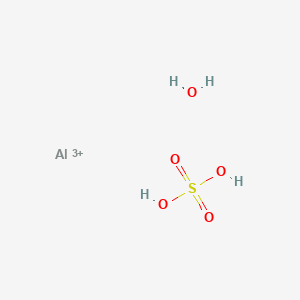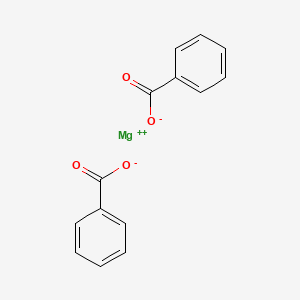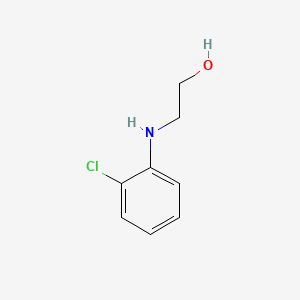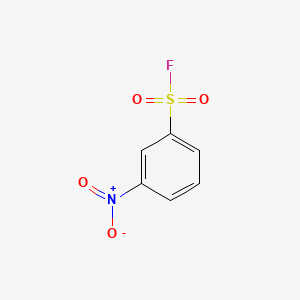
Acide 6-méthylquinoléine-8-carboxylique
Vue d'ensemble
Description
6-Methylquinoline-8-carboxylic acid is a chemical compound with the molecular weight of 187.2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
Quinoline and its derivatives, including 6-Methylquinoline-8-carboxylic acid, have been synthesized using various techniques. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
The molecular structure of 6-Methylquinoline-8-carboxylic acid is represented by the InChI code 1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) . This indicates that the compound has a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline derivatives, including 6-Methylquinoline-8-carboxylic acid, are known to exhibit substantial biological activities. The chemical reactions involving these compounds often depend on the substitution on the heterocyclic pyridine ring .
Physical And Chemical Properties Analysis
6-Methylquinoline-8-carboxylic acid is a solid at room temperature. It has a molecular weight of 187.2, a boiling point of 392.7±22.0°C at 760 mmHg, and a melting point of 169°C .
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la quinoléine, y compris l’acide 6-méthylquinoléine-8-carboxylique, ont été identifiés comme des agents anticancéreux potentiels . Ils peuvent interférer avec diverses voies biologiques essentielles à la prolifération et à la survie des cellules cancéreuses. Par exemple, certains composés quinoléiques ont été montrés pour inhiber les enzymes topoisomérases, qui sont essentielles à la réplication de l'ADN dans les cellules en division rapide, telles que les cellules cancéreuses .
Propriétés antioxydantes
Ces composés présentent également des propriétés antioxydantes, qui sont bénéfiques pour protéger les cellules du stress oxydatif . Le stress oxydatif est une condition caractérisée par un déséquilibre entre la production de radicaux libres et la capacité de l'organisme à détoxifier leurs effets nocifs par neutralisation par des antioxydants.
Utilisations anti-inflammatoires
Le potentiel anti-inflammatoire des dérivés de la quinoléine en fait des candidats pour le traitement des maladies inflammatoires chroniques . Ils peuvent moduler la réponse inflammatoire en affectant la production de cytokines et en inhibant les enzymes impliquées dans le processus inflammatoire.
Applications antipaludiques
Les quinoléines ont une longue histoire d'utilisation dans les médicaments antipaludiques, la chloroquine étant l'un des exemples les plus connus . Le motif structurel de la quinoléine est crucial pour l'activité contre le parasite du paludisme, et des modifications de cette structure de base peuvent conduire à de nouveaux agents thérapeutiques.
Activité antivirale (Anti-SARS-CoV-2)
Des études récentes ont indiqué que certains dérivés de la quinoléine sont prometteurs comme agents antiviraux, en particulier contre le SARS-CoV-2, le virus responsable de la COVID-19 . Ces composés peuvent inhiber l'entrée virale ou la réplication dans les cellules hôtes.
Potentiel antituberculeux
L'activité antimycobactérienne des dérivés de la quinoléine, y compris leur utilisation potentielle dans la lutte contre la tuberculose, est un autre domaine d'intérêt . Ces composés peuvent agir sur la paroi cellulaire bactérienne ou interférer avec des enzymes bactériennes essentielles.
Recherche cardiovasculaire
Les composés quinoléiques sont explorés pour leurs bienfaits cardiovasculaires, tels que leur potentiel à agir comme vasodilatateurs ou à avoir des effets cardioprotecteurs . Cette recherche en est encore à ses débuts, mais elle est prometteuse pour de futures applications thérapeutiques.
Applications en chimie industrielle
En plus de leurs applications médicinales, les dérivés de la quinoléine sont utilisés en chimie industrielle à diverses fins, notamment comme catalyseurs et dans la synthèse de colorants et d'autres produits chimiques . Leurs propriétés chimiques polyvalentes les rendent précieux dans un large éventail de processus industriels.
Mécanisme D'action
Safety and Hazards
Orientations Futures
While specific future directions for 6-Methylquinoline-8-carboxylic acid are not mentioned in the search results, quinoline derivatives have been the subject of extensive research due to their versatile applications in industrial and synthetic organic chemistry . The swift development of new molecules containing this nucleus has led to many research reports being generated in a brief span of time .
Propriétés
IUPAC Name |
6-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-8-3-2-4-12-10(8)9(6-7)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDPHSBAQDGNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204242 | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55706-57-5 | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-8-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[Bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol](/img/structure/B1594299.png)
![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)
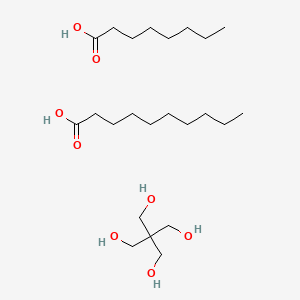
![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-, hydrochloride](/img/structure/B1594304.png)
